molecular formula C8H11NO2 B13186606 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one

1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one

Katalognummer: B13186606
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: CZZLTULZGIAVPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one is a propargyl ketone derivative featuring a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety is functionalized with a 4-amino group and a 3-methyl group, conferring unique steric and electronic properties.

Eigenschaften

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

1-(4-amino-3-methyloxolan-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-3-7(10)8(2)5-11-4-6(8)9/h1,6H,4-5,9H2,2H3

InChI-Schlüssel

CZZLTULZGIAVPX-UHFFFAOYSA-N

Kanonische SMILES

CC1(COCC1N)C(=O)C#C

Herkunft des Produkts

United States

Biologische Aktivität

1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a propargyl group attached to a substituted oxolane ring. Its structure can be represented as follows:

Structure C8H11N2O\text{Structure }C_8H_{11}N_2O

This configuration suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Biological Activity Overview

Research indicates that 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antiproliferative Effects : Shown to inhibit the growth of certain cancer cell lines.
  • Enzyme Inhibition : Potential to modulate enzyme activities through specific interactions.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds revealed that derivatives with similar structures exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-oneTBDTBD
Related Compound A62.578.12
Related Compound B5060

Antiproliferative Effects

The antiproliferative activity of 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one was assessed using various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were determined to evaluate the compound's efficacy:

Cell LineIC50 (µg/mL)
HeLaTBD
A549TBD

These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic potential in oncology.

The proposed mechanism by which 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one exerts its effects includes:

  • Enzyme Interaction : The amine and alkyne functionalities may facilitate hydrogen bonding and π-stacking interactions with target enzymes, potentially altering their activity.
  • Cellular Uptake : The oxolane ring may enhance cellular permeability, allowing for effective intracellular action.
  • Signal Pathway Modulation : Preliminary studies suggest involvement in pathways regulating apoptosis and cell cycle progression.

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to 1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one:

Case Study 1: Antibacterial Efficacy

A recent investigation into a series of propargylamine derivatives indicated that modifications at the amine position significantly impacted antibacterial activity. The study found that substituents could enhance or diminish activity against resistant strains.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that specific structural modifications led to increased antiproliferative effects. For instance, derivatives with additional functional groups showed improved IC50 values compared to the parent compound.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with aryl- and heterocyclic-substituted propargyl ketones from the literature, focusing on synthesis, physicochemical properties, and applications.

Key Observations :
  • Synthetic Routes: Aryl-substituted propargyl ketones (e.g., 8a, 2b) are typically synthesized via carbonylative Sonogashira coupling or Grignard additions to aldehydes/ketones . The oxolane derivative likely requires specialized protection/deprotection strategies for the amino group, increasing synthetic complexity.
  • Yields : Aryl derivatives (e.g., 8a, 2b) achieve moderate-to-high yields (70–84%), while heterocyclic variants (e.g., pyridinyl in ) may face challenges due to steric or electronic factors.
Table 2: Physicochemical and Spectroscopic Properties
Compound Name Melting Point (°C) Solubility Notable Spectral Features (1H NMR) References
1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one Not reported Polar solvents* δ ~2.0 (CH3), δ ~3.5–4.5 (oxolane), δ ~6.5 (NH2)** Inferred
1-(4-Methoxyphenyl)prop-2-yn-1-one (8a) 80–124 Organic solvents δ 3.8 (OCH3), δ 7.5–8.1 (aromatic)
1-(Pyridin-2-yl)prop-2-yn-1-one (5) Not reported THF, CHCl3 δ 8.1–8.7 (pyridinyl H), δ 3.5 (alkyne)
1-(4-Tert-butylphenyl)prop-2-yn-1-one (2b) Not reported Organic solvents δ 1.35 (tert-butyl), δ 7.5–8.1 (aromatic)

Notes:

  • *Polar Solubility: The amino group in the oxolane derivative enhances solubility in polar solvents (e.g., water, DMSO) compared to purely aryl-substituted analogs .
  • Spectral Features : The oxolane ring protons resonate in the δ 3.5–4.5 range, while the propargyl ketone carbonyl peak is expected near δ 190–210 (13C NMR). Aromatic derivatives (e.g., 8a, 2b) lack these signals but exhibit distinct aryl proton peaks .
Table 3: Functional and Application Comparison
Compound Name Reactivity/Applications References
1-(4-Amino-3-methyloxolan-3-yl)prop-2-yn-1-one Potential pharmaceutical intermediate (amino group for derivatization) Inferred
1-Arylprop-2-yn-1-ones (8a–f) Tubulin polymerization stimulators; intermediates for enaminones (e.g., 10)
1-(Pyridin-2-yl)prop-2-yn-1-one (5) Precursor for pyridinyl vinyl keto transfer groups in nucleic acid chemistry
Bis(thiophenylpropinones) (1a, 10c) Optical materials with tunable λmax and quantum yields (e.g., 10c: λmax = 397 nm, Φ = 5.8%)

Key Insights :

  • Biological Activity: Arylpropargyl ketones (e.g., 8a–f) exhibit tubulin polymerization activity , suggesting the oxolane derivative could be explored for similar targets. The amino group may enhance bioavailability or target specificity.
  • Material Science : Extended π-systems in bis(propargyl ketones) (e.g., 1a, 10c) show bathochromic shifts and quantum yield variations, highlighting the role of substituents in optoelectronic properties . The oxolane derivative’s heterocycle may offer tunable electronic effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.